3-O-Carboxymethyl-D-glucose

Descripción

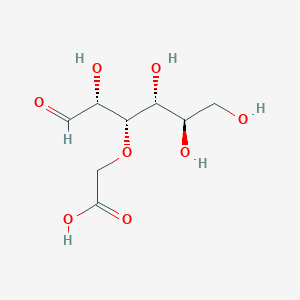

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O8/c9-1-4(11)7(15)8(5(12)2-10)16-3-6(13)14/h2,4-5,7-9,11-12,15H,1,3H2,(H,13,14)/t4-,5+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLHAEHOJVKYNN-IXROVEORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)OCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)OCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3 O Carboxymethyl D Glucose

Regioselective Synthetic Pathways to 3-O-Carboxymethyl-D-glucose

The regioselective synthesis of this compound focuses on targeting the hydroxyl group at the C-3 position of the glucose molecule. This can be accomplished through direct carboxymethylation under controlled conditions or by employing protecting groups to shield other reactive hydroxyls.

Direct Carboxymethylation Methods of D-Glucose and Reaction Conditions

Direct carboxymethylation of D-glucose is a primary method for producing carboxymethylated derivatives. smolecule.com This process involves the reaction of D-glucose with monochloroacetic acid in a strongly alkaline environment, typically using sodium hydroxide (B78521). smolecule.comwikipedia.org The reaction conditions, such as temperature and pH, are critical for controlling the degree of substitution and the position of the carboxymethyl groups. smolecule.com The carboxymethylation reaction proceeds through the formation of alkoxide groups on the glucose molecule, which then react with the alkylating agent, sodium monochloroacetate, formed in the alkaline medium. mdpi.com

The reaction is typically carried out in a slurry process with an organic solvent like isopropanol (B130326) acting as a dispersing agent. mdpi.comnih.gov The concentration of sodium hydroxide and monochloroacetic acid, along with the reaction temperature and time, significantly influences the degree of substitution (DS). mdpi.com For instance, increasing the concentration of monochloroacetic acid has been shown to enhance the DS. nih.govmdpi.com Optimal temperatures are often cited around 50-55°C, as higher temperatures can lead to oxidative degradation of the product. nih.govmdpi.com

Table 1: Reaction Parameters for Direct Carboxymethylation of Glucose

| Parameter | Condition | Rationale |

| Carboxymethylating Agent | Monochloroacetic acid or Sodium monochloroacetate | Reacts with hydroxyl groups to form ether linkages. |

| Environment | Alkaline (e.g., Sodium Hydroxide) | Activates the hydroxyl groups of glucose for reaction. |

| Solvent | Isopropanol, Ethanol (B145695) | Acts as a dispersing agent and facilitates the reaction. |

| Temperature | Controlled (e.g., 50-70°C) | Optimizes reaction rate while minimizing degradation. |

| pH | Alkaline | Essential for the activation of hydroxyl groups. |

Strategies for Hydroxyl Protecting Group Manipulation in Directed Synthesis

To achieve regioselectivity and specifically target the C-3 hydroxyl group, protecting group strategies are employed. masterorganicchemistry.com This involves temporarily blocking the other hydroxyl groups on the D-glucose molecule to prevent them from reacting during the carboxymethylation process. masterorganicchemistry.comwiley-vch.de

A common strategy involves the use of isopropylidene groups to protect the C-1, C-2, C-5, and C-6 hydroxyls of D-glucose, leaving the C-3 hydroxyl group available for reaction. nih.govcdnsciencepub.com For example, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose can be synthesized, which has a free hydroxyl group at the C-3 position. nih.govcdnsciencepub.com This intermediate can then be reacted with a carboxymethylating agent, such as methyl bromoacetate (B1195939) in the presence of a base like sodium hydride, to introduce the carboxymethyl group specifically at the C-3 position. cdnsciencepub.com Subsequent removal of the protecting groups via hydrolysis yields this compound. cdnsciencepub.com

Other protecting groups like benzyl (B1604629) ethers and silyl (B83357) ethers are also utilized in carbohydrate chemistry to achieve regioselective modifications. wiley-vch.delibretexts.org The choice of protecting group depends on its stability under the reaction conditions and the ease of its subsequent removal. wiley-vch.de

Formation Through Degradation and Hydrolysis of Polysaccharides

This compound can also be obtained through the breakdown of larger, modified polysaccharides, most notably carboxymethylcellulose (CMC).

Identification as a Product of Carboxymethylcellulose Depolymerization

Carboxymethylcellulose (CMC) is a widely used cellulose (B213188) derivative synthesized by the alkali-catalyzed reaction of cellulose with chloroacetic acid. wikipedia.org The structure of CMC consists of a cellulose backbone with carboxymethyl groups attached to some of the hydroxyl groups of the glucopyranose units. wikipedia.org When CMC undergoes depolymerization, typically through acidic hydrolysis, it breaks down into smaller units, including various carboxymethyl-D-glucose isomers. nih.gov Through analytical techniques like isotachophoresis, this compound has been identified as one of the products of this degradation process, alongside 2-O- and 6-O-carboxymethyl-D-glucose. nih.gov

Analysis of Regioselectivity and Relative Reactivity of Hydroxyl Groups in Glucopyranose Units during Carboxymethylation and Subsequent Hydrolysis

The distribution of carboxymethyl groups in the final hydrolysate of CMC provides insight into the relative reactivity of the different hydroxyl groups on the anhydroglucose (B10753087) units of cellulose during the initial carboxymethylation. Studies have shown that the reactivity of the hydroxyl groups in the glucopyranose unit of cellulose decreases in the order: C-6 > C-2 > C-3. nih.gov The primary hydroxyl group at C-6 is the most reactive, followed by the secondary hydroxyl at C-2, with the hydroxyl at C-3 being the least reactive. nih.gov This difference in reactivity is attributed to steric hindrance and electronic effects within the glucose ring. rsc.org Consequently, upon hydrolysis of CMC, 6-O-carboxymethyl-D-glucose is typically the most abundant isomer, while this compound is formed in smaller quantities. nih.gov

Chemical Transformations and Functionalization of this compound

The presence of both carboxyl and hydroxyl groups makes this compound a versatile molecule for further chemical modifications.

The carboxylic acid group can undergo esterification reactions with alcohols to form esters. smolecule.com It can also be neutralized by bases to form salts. smolecule.com Furthermore, the carboxylate group can participate in condensation reactions. smolecule.com The remaining free hydroxyl groups on the glucose ring can also be targets for further functionalization, such as acylation or alkylation, although this may require additional protecting group strategies to achieve selectivity. nih.gov

One notable transformation is its conversion into a bicyclic lactone, which can serve as a synthon for building more complex, multifunctional systems where the carbohydrate acts as a scaffold. academie-sciences.fr The ability to functionalize this compound opens up possibilities for its use in various applications, including the development of biodegradable crosslinkers for hydrogels and in the synthesis of neoglycoconjugates. smolecule.comacademie-sciences.fr

Esterification Reactions Involving the Carboxyl Group

The carboxyl group of this compound and its derivatives is amenable to esterification, a fundamental reaction for modifying its solubility and reactivity. The direct esterification of the free acid can be achieved under acidic conditions. For instance, treatment of this compound with methanolic hydrogen chloride results in the formation of the corresponding methyl ester. cdnsciencepub.com This reaction is typically performed at reflux temperature over an extended period to ensure complete conversion. cdnsciencepub.com

A common strategy involves the esterification of a protected form of the glucose derivative. For example, 3-O-carboxymethyl-1,2;5,6-di-O-isopropylidene-D-glucofuranose can be converted to its methyl ester. cdnsciencepub.com This approach offers the advantage of isolating a crystalline product, which facilitates purification. cdnsciencepub.com The reaction can be carried out using methyl bromoacetate in the presence of a base like sodium hydride. cdnsciencepub.com The resulting ester can then be hydrolyzed to yield the desired this compound. cdnsciencepub.com Esterification is a key step in the synthesis of various derivatives, where the ester group can serve as a protecting group or a precursor for further transformations. acs.org

| Reactant | Reagent(s) | Product | Yield | Reference |

| This compound | Methanolic hydrogen chloride, Drierite | This compound methyl ester | Not specified | cdnsciencepub.com |

| 1,2;5,6-di-O-isopropylidene-D-glucofuranose | Dispersed sodium, methyl bromoacetate | 3-O-carboxymethyl-1,2;5,6-di-O-isopropylidene-D-glucofuranose methyl ester | 61% | cdnsciencepub.com |

| 1,2;5,6-di-O-isopropylidene-D-glucofuranose | Sodium hydride, methyl bromoacetate | 3-O-carboxymethyl-1,2;5,6-di-O-isopropylidene-D-glucofuranose methyl ester | Improved yield | cdnsciencepub.com |

Condensation Chemistry for the Construction of Complex Molecular Architectures

The carboxyl group of this compound derivatives provides a handle for condensation reactions, enabling the construction of larger, more complex molecules. smolecule.com These reactions typically involve the coupling of the carboxylic acid with an amine or an alcohol to form an amide or an ester linkage, respectively. libretexts.org A prominent application of this chemistry is in the synthesis of modified oligonucleotides.

For example, 3'-(carboxymethyl) nucleoside analogues can be condensed with 5'-amino-5'-deoxynucleosides to create amide-linked ribonucleoside dimers. acs.org This condensation is often facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). acs.org The resulting amide bond replaces the natural phosphodiester linkage, offering a route to novel oligonucleotide analogues with potentially altered biological properties. The 5'-azido group in some precursors serves as a masked primary amine, which can be reduced for subsequent condensation with activated 3'-(carboxymethyl)nucleosides. acs.org This strategy is crucial for the synthesis of amide-linked oligomers. acs.org

| Carboxylic Acid Derivative | Amine/Alcohol Component | Condensing Agent | Product | Reference |

| 3'-(carboxymethyl) analogues | 5'-amino-5'-deoxynucleosides | DCC | Amide-linked ribonucleoside dimers | acs.org |

| Activated 3'-(carboxymethyl)nucleosides | 5'-amino-3'-(carboxymethyl)-3',5'-dideoxy residues | Not specified | Amide-linked oligonucleosides | acs.org |

Intramolecular Lactonization Processes of the Carboxymethyl Group

The proximity of the carboxymethyl group to the hydroxyl groups on the glucose ring allows for intramolecular lactonization under certain conditions. This process involves the formation of a cyclic ester, a lactone, through the reaction of the carboxylic acid with one of the internal hydroxyl groups.

Specifically, during the workup of saponified 3'-(carboxymethyl) ester derivatives, spontaneous lactonization can occur upon neutralization or attempted purification of the intermediate carboxylate salts. acs.org This side reaction can be minimized by directly using the crude carboxylate salt in subsequent steps without neutralization. acs.org The formation of a bicyclic lactone from a carboxymethyl glycoside intermediate has also been reported, highlighting the utility of this intramolecular cyclization in creating constrained carbohydrate-based synthons. academie-sciences.frresearchgate.net A related compound, D-gluconic acid, is known to exist in equilibrium with its δ- and γ-lactones in aqueous solution. rsc.org

| Starting Material | Condition | Product | Reference |

| 3'-(carboxymethyl) sodium salts | Neutralization or attempted purification | 2',3'-lactones | acs.org |

| Carboxymethyl glycoside | Not specified | Bicyclic lactone | academie-sciences.fr |

Synthesis of Nucleoside Analogues for Oligonucleotide Research (e.g., glucose-derived 3'-(carboxymethyl)-3'-deoxyribonucleosides)

A significant application of this compound chemistry is in the synthesis of nucleoside analogues for oligonucleotide research. acs.orgacs.org These modified nucleosides are of interest for their potential as therapeutic agents and as tools for studying nucleic acid structure and function. acs.org

The synthesis of glucose-derived 3'-(carboxymethyl)-3'-deoxyribonucleosides typically begins with D-glucose. acs.orgacs.org Through a series of chemical transformations, D-glucose is converted into a 3-deoxy-3-(carboxymethyl)-D-ribofuranose derivative. acs.orgacs.org This key intermediate is then coupled with various nucleobases to generate the desired branched-chain nucleoside derivatives. acs.orgacs.org Subsequent manipulation of protecting groups and saponification of the ester functionality yields the final 3'-(carboxymethyl)-3'-deoxyribonucleosides. acs.orgacs.org These compounds serve as crucial building blocks for the synthesis of amide-linked oligoribonucleosides. acs.orgacs.org

A representative synthetic route involves the conversion of D-glucose to a 1,2-O-isopropylidene-3-ketopentofuranose derivative. acs.org A Wittig-type reaction with [(ethoxycarbonyl)methylene]triphenylphosphorane followed by catalytic hydrogenation provides stereodefined access to the 3-(carboxymethyl)-3-deoxy-D-ribofuranose scaffold. acs.org

| Precursor | Key Intermediate(s) | Final Product Type | Application | Reference |

| D-glucose | 3-deoxy-3-(carboxymethyl)-d-ribofuranose derivatives | 3'-(carboxymethyl)-3'-deoxyribonucleosides | Precursors for amide-linked oligoribonucleosides | acs.orgacs.org |

| 1,2-O-isopropylidene-3-ketopentofuranose | 3-(carboxymethyl)-3-deoxy-D-ribofuranose derivatives | Branched-chain nucleoside derivatives | Building blocks for backbone-modified oligonucleotides | acs.org |

Advanced Analytical Methodologies for 3 O Carboxymethyl D Glucose Research

Chromatographic Techniques for Separation and Identification

Chromatography is an indispensable tool for isolating carboxymethylated glucose derivatives, which often coexist as a mixture of isomers. The choice of technique depends on the complexity of the sample matrix and the specific analytical goals.

Paper Chromatography for Derivative Separation and Purity Assessment

Historically significant, paper chromatography provides a straightforward and effective method for the separation of various carboxymethyl glucose derivatives. vulcanchem.com Research has demonstrated the development of specific solvent systems capable of completely separating the 2-O-, 3-O-, and 6-O-carboxymethyl-D-glucose isomers, as well as the 2,3-di-O-carboxymethyl-D-glucose derivative, from a single mixture. cdnsciencepub.comresearchgate.net This technique is particularly valuable in synthetic chemistry to monitor the progress of a reaction and to confirm the purity of the final product. For instance, following the synthesis and hydrolysis of its protected precursor, 3-O-Carboxymethyl-D-glucose was obtained as a syrup whose purity was confirmed by the presence of a single spot on a paper chromatogram. cdnsciencepub.com

This method was crucial for studies investigating the distribution of substituents in carboxymethylcellulose, a polymer of carboxymethylated glucose units. cdnsciencepub.com By hydrolyzing the polymer and then separating the resulting carboxymethylated glucose monomers via paper chromatography, researchers could gain insights into the substitution pattern. cdnsciencepub.com

Table 1: Paper Chromatography Data for Carboxymethyl-D-glucose Derivatives

| Compound | Chromatographic Behavior |

|---|---|

| 2-O-Carboxymethyl-D-glucose | Separated as a distinct spot. cdnsciencepub.com |

| This compound | Separated as a distinct spot; used to confirm purity post-synthesis. cdnsciencepub.com |

| 6-O-Carboxymethyl-D-glucose | Separated as a distinct spot. cdnsciencepub.com |

Isotachophoresis for Complex Mixture Analysis of Carboxymethyl-D-glucoses

Isotachophoresis is a powerful electrophoretic technique well-suited for the analysis and quantification of charged molecules like carboxymethyl-D-glucoses in complex mixtures. This method has been successfully applied to identify and determine the concentrations of different carboxymethyl-D-glucose isomers produced during the acidic depolymerization of carboxymethylcellulose. nih.govdeepdyve.com

In one key study, optimal conditions for isotachophoretic separation were established, allowing for the clear identification and determination of 2-O-Carboxymethyl-D-glucose, this compound, and 6-O-Carboxymethyl-D-glucose in the reaction hydrolysate. nih.govresearchgate.net The results from this analysis helped to determine the relative reactivity of the hydroxyl groups in the glucose unit of cellulose (B213188), which was found to decrease in the order of O(6)H > O(2)H >> O(3)H. nih.govdeepdyve.com This finding indicates that the hydroxyl group at the C-6 position is the most reactive, while the C-3 hydroxyl group is the least reactive toward carboxymethylation. nih.gov

Table 2: Findings from Isotachophoretic Analysis of Carboxymethyl-D-glucose Isomers

| Analyte | Identification | Key Finding |

|---|---|---|

| 6-O-Carboxymethyl-D-glucose | Identified and determined in the reaction mixture. nih.gov | Corresponds to the most reactive hydroxyl group (O(6)H) in the cellulose unit. nih.gov |

| 2-O-Carboxymethyl-D-glucose | Identified and determined in the reaction mixture. nih.gov | Corresponds to the second most reactive hydroxyl group (O(2)H). nih.gov |

Advanced Liquid Chromatography for Related Carboxymethylated Species in Biological Systems (e.g., UPLC-MS/MS for Nε-(carboxymethyl)lysine quantification)

While direct analysis of this compound in biological systems is less commonly documented, the analytical principles are well-established through research on structurally related carboxymethylated molecules, such as Nε-(carboxymethyl)lysine (CML). CML is a well-studied advanced glycation endproduct (AGE) implicated in various health conditions. rsc.org Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and specific method for its quantification. researchgate.netrsc.orgnih.gov

Researchers have developed robust UPLC-MS/MS methods to identify and quantify CML in complex biological matrices like blood and sterilized milk. rsc.orgresearchgate.netnih.gov These methods are noted for their accuracy, precision, and minimal interference from the sample matrix. researchgate.netnih.gov For example, a method for analyzing CML in sterilized milk using an amide column achieved recovery rates of 97-98% with a detection limit of 0.05 mg/kg. nih.gov Another study successfully quantified CML formation on red blood cells over a 43-day storage period, demonstrating the method's utility for long-term stability studies. rsc.org These established UPLC-MS/MS protocols for CML serve as a strong foundation for developing similar methods for the trace analysis of this compound in biological samples.

Table 3: Performance Characteristics of a UPLC-MS/MS Method for CML Quantification in Sterilized Milk

| Parameter | Value |

|---|---|

| Analytical Technique | Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS). nih.gov |

| Column | BEH Amide. nih.gov |

| Recovery Rate | 97-98%. nih.gov |

| Limit of Detection (LOD) | 0.05 mg/kg of sample. nih.gov |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are essential for confirming the identity and molecular structure of this compound. These methods provide detailed information about the compound's functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) for Purity and Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation and purity assessment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for definitive structural assignment. Commercial suppliers of this compound often use ¹H-NMR to certify the chemical purity of their products, with purities typically specified as greater than 90% or 95%. sussex-research.comsynthose.com

NMR is also crucial in the broader field of carboxymethylated carbohydrate analysis. For instance, ¹H-NMR studies on carboxymethyl starch have been used to determine the distribution of functional groups, confirming a preferred substitution at the C-2 position of the glucose repeating unit. wiley.com For newly synthesized derivatives, such as glucose-derived 3'-(carboxymethyl)-3'-deoxyribonucleosides, clean NMR spectra are a key indicator of successful synthesis and high purity. acs.org

Fourier-Transform Infrared Spectroscopy (FTIR) for Characteristic Functional Group Presence (e.g., carboxymethyl groups)

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in a molecule, making it highly useful in the analysis of this compound. The most important application for this compound is the identification of the carboxymethyl group. FTIR analysis of the closely related polymer, carboxymethyl cellulose (CMC), consistently reveals characteristic absorption bands that confirm successful carboxymethylation. acs.orgrevmaterialeplastice.ro

The FTIR spectra of carboxymethylated compounds show a strong characteristic peak for the carboxylate group's asymmetric stretching vibration, typically appearing in the range of 1605-1624 cm⁻¹. revmaterialeplastice.roresearchgate.net Another band for the symmetric stretching of the carboxylate group is observed around 1422 cm⁻¹. researchgate.net Additionally, a broad band in the region of 3200-3600 cm⁻¹ is indicative of the -OH groups present in the glucose structure. researchgate.nettandfonline.com The presence and position of these bands in an FTIR spectrum provide clear evidence for the successful introduction of the carboxymethyl moiety onto the glucose backbone.

Table 4: Characteristic FTIR Absorption Bands for Carboxymethylated Glucose Derivatives (based on CMC data)

| Wavenumber (cm⁻¹) | Functional Group Assignment | Significance |

|---|---|---|

| ~3434 | -OH Stretching | Presence of hydroxyl groups from the glucose unit and intramolecular hydrogen bonds. researchgate.net |

| ~2922 | C-H Stretching | Anti-symmetrical stretching of C-H bonds in the molecule. researchgate.net |

| ~1605 - 1624 | C=O Asymmetric Stretching | Characteristic absorption of the carboxylate group, confirming carboxymethylation. revmaterialeplastice.roresearchgate.net |

Quantitative Assessment in Reaction Mixtures and Biological Matrices

The quantitative analysis of this compound and its related derivatives in complex matrices, such as reaction mixtures and biological samples, is fundamental for understanding its synthesis, properties, and applications. This requires robust analytical methodologies capable of providing accurate and precise measurements.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Glucose Derivatives in Transport Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the quantitative analysis of glucose derivatives. Due to the low volatility of sugars, a chemical derivatization step is required prior to analysis to make them suitable for the gas chromatographic environment. umt.edujfda-online.com This process masks the polar hydroxyl groups, increasing the molecule's volatility and thermal stability. umt.edu

A notable application is the use of the related compound 3-O-methyl-D-glucose to study glucose transport mechanisms in vivo. Since 3-O-methyl-D-glucose is transported into cells by the same carriers as glucose but is not metabolized, it serves as an excellent tracer for transport parameters. nih.gov A quantitative GC-MS method has been developed to measure 3-O-methyl-D-glucose, D-glucose, and its stable isotopes simultaneously in human plasma. nih.gov

The analytical procedure involves:

Derivatization: The glucose derivatives in the plasma sample are converted into their methoxime-trimethylsilyl (MEOX-TMS) ether derivatives. nih.gov This is a common two-step process where methoximation protects the aldehyde group, followed by silylation of the hydroxyl groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a combination of trifluorobis(trimethylsilyl)acetamide and chlorotrimethylsilane. ceon.rsresearchgate.net

GC Separation: The derivatized compounds are separated on a capillary column. For instance, a method using a rapid 12-minute cycle can effectively separate various glucose derivatives. iu.edu

MS Detection and Quantification: The mass spectrometer detects and quantifies the eluted compounds based on their unique mass fragmentation patterns. nih.gov

The precision of such methods is typically high. Research has demonstrated that measurements of multiple glucose derivatives can be performed together in a small plasma volume (50 microliters) with excellent reproducibility. nih.gov

| Compound | Intra-Assay Coefficient of Variation (%) | Inter-Assay Coefficient of Variation (%) |

|---|---|---|

| 3-O-methyl-D-glucose | 0.1 | 3.7 |

| D-[6,6-2H2]glucose | 0.8 | 1.0 |

| D-[U-13C]glucose | 0.5 | 4.0 |

The retention times of different derivatized glucose monomers illustrate the separation capabilities of the GC column.

| Compound (as TMS derivative) | Retention Time (minutes) |

|---|---|

| Glucose | 6.25 |

| Glucose-3-Phosphate | 7.11 |

| Glucose-2-Phosphate | 7.23 |

| Glucose-6-Phosphate | 7.39 |

Titration-Based Methods for Degree of Carboxymethylation Determination in Derivatives

Titration is a classic and widely used method for determining the degree of substitution (DS) of carboxymethylated polysaccharides, a value that represents the average number of carboxymethyl groups per anhydroglucose (B10753087) unit. sino-cmc.comgoogle.com The principles are directly applicable to determining the degree of carboxymethylation in this compound derivatives. The most common techniques are direct titration and back-titration. dss.go.thdergipark.org.tr

The back-titration method is frequently preferred for its accuracy. dss.go.thresearchgate.net The general principle involves converting the sodium salt form of the carboxymethyl derivative to its free acid form. dergipark.org.tr A known excess amount of a standard alkali solution is then added to neutralize the acid, and the unreacted excess alkali is titrated with a standard acid solution. dss.go.thhoseachem.com

The procedure for the back-titration method generally includes the following steps:

Acidification: The sample is treated with an acidified alcohol (e.g., ethanol (B145695) containing nitric or hydrochloric acid) to convert the sodium carboxymethyl groups (-CH2COONa) into their acidic form (-CH2COOH). hoseachem.comscribd.com

Purification: The acidified sample is washed, often with an ethanol solution, to remove excess acid and any soluble salts. sino-cmc.comhoseachem.com

Neutralization: A precisely measured volume of a standardized sodium hydroxide (B78521) (NaOH) solution is added to the purified sample, ensuring all carboxymethyl acid groups are neutralized with an excess of NaOH remaining. dergipark.org.trhoseachem.com

Back-Titration: The excess (unreacted) NaOH is then titrated with a standardized hydrochloric acid (HCl) solution using an indicator like phenolphthalein (B1677637) to determine the endpoint. dergipark.org.trkimachemical.com

The degree of substitution (DS) can be calculated from the amount of NaOH that reacted with the carboxymethyl groups. dergipark.org.tr

| Reagent | Role | Source |

|---|---|---|

| Ethanol / Methanol | Washing and purification solvent for the sample. | sino-cmc.comhoseachem.com |

| Nitric Acid or Hydrochloric Acid | Converts the sodium salt of the carboxymethyl group to its free acid form. | dergipark.org.trhoseachem.com |

| Sodium Hydroxide (Standard Solution) | Neutralizes the acidic carboxymethyl groups; added in a known excess amount. | hoseachem.comkimachemical.com |

| Hydrochloric Acid (Standard Solution) | Titrant used to determine the amount of excess, unreacted sodium hydroxide. | dergipark.org.trhoseachem.com |

| Phenolphthalein | Acid-base indicator to signal the titration endpoint. | dergipark.org.trkimachemical.com |

The calculation for the degree of substitution is derived from the stoichiometry of the reaction. The net amount of sodium hydroxide consumed is directly proportional to the number of carboxymethyl groups present in the sample. The DS is then calculated using a formula that relates the moles of consumed NaOH to the mass and molar mass of the anhydroglucose unit. sino-cmc.comdergipark.org.trhoseachem.com

Biological and Biochemical Research Investigations Involving 3 O Carboxymethyl D Glucose

Cellular Permeation and Transport Studies

The movement of glucose and its analogs across cellular membranes is a critical area of biochemical research, shedding light on fundamental physiological processes. The study of compounds like 3-O-Carboxymethyl-D-glucose provides valuable insights into the specificity and mechanisms of membrane transport proteins.

Assessment of Glucose Transporter Interactions

The interaction of glucose derivatives with specific transporters, such as the GLUT family of proteins, is a key determinant of their cellular uptake. Research often employs non-metabolizable glucose analogs to probe these transport systems without the confounding effects of downstream metabolism. A prime example is 3-O-methyl-D-glucose (3-OMG), a compound that is transported by the same carriers as D-glucose but is not significantly metabolized by mammalian cells. mit.edunih.gov

Studies comparing D-glucose with 3-OMG have found that while 3-OMG has a lower affinity for the transporters, its relative absorption rate is not significantly different, making it a reasonable proxy for in vivo glucose absorption studies. nih.gov This is crucial for experiments aiming to isolate the transport step from subsequent metabolic events. For instance, in rabbit ileum, the apparent affinity for brush-border transporters was found to be lower for 3-O-methyl glucose (Km = 18.1 mM) compared to D-galactose (Km = 5.0 mM) and beta-methyl glucose (Km = 1.23 mM). nih.gov

The structural modification at the C-3 position in this compound, featuring a carboxymethyl group instead of a methyl group, would be expected to influence its interaction with glucose transporters. The larger and negatively charged carboxymethyl group could sterically and electrostatically hinder binding to the active site of transporters like GLUT1, which are finely tuned for the structure of D-glucose. While direct comparative studies on the transport kinetics of this compound are not extensively detailed in the provided results, the principles derived from 3-OMG research suggest that such a modification would likely reduce its transport efficiency compared to D-glucose.

Interactive Table: Comparative Affinity of Glucose Analogs for Intestinal Transporters

| Compound | Apparent Affinity Constant (Km) in Rabbit Ileum |

| beta-methyl glucose | 1.23 mM |

| D-galactose | 5.0 mM |

| 3-O-methyl glucose | 18.1 mM |

Data sourced from studies on rabbit ileum brush-border transport. nih.gov

Investigations into Blood-Brain Barrier Transport Mechanisms

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system. The transport of essential nutrients like glucose across the BBB is mediated primarily by specific transporters, with GLUT1 being the most prominent. researchgate.netmdpi.comnih.gov The brain's high energy demand necessitates a constant and efficient supply of glucose from the bloodstream. frontiersin.org

Research using glucose derivatives has been instrumental in understanding BBB transport. 3-O-methyl-D-glucose is frequently used in these studies because it is transported across the BBB by the same GLUT1 transporter as glucose but is not metabolized in the brain, allowing for the specific measurement of transport kinetics. mit.edunih.govresearchgate.net Studies in rats have shown that chronic hyperglycemia can lead to a decrease in the transport of hexoses, including 3-O-methylglucose, across the BBB, suggesting an adaptation by the carrier molecules. mit.edu

Given that this compound is a larger, charged molecule compared to glucose or 3-O-methyl-D-glucose, its ability to cross the BBB via GLUT1 is predicted to be significantly impaired. The specificity of the GLUT1 transporter is tailored to the precise structure of D-glucose. The addition of a carboxymethyl group would likely disrupt the necessary interactions for efficient binding and translocation across the endothelial cells of the BBB. Therefore, insights from research on related glucose derivatives strongly suggest that this compound would not be an effective substrate for the primary glucose transport systems of the blood-brain barrier. researchgate.netnih.gov

Metabolic Fate and Enzymatic Processing

Understanding how a glucose derivative is handled by the body's metabolic machinery is essential to defining its biological activity. This involves assessing its stability against enzymatic degradation and its potential to influence metabolic pathways.

Evaluation of Metabolic Stability in Biological Systems

The metabolic stability of a compound is a critical factor in its biological persistence and activity. Non-metabolizable glucose derivatives are valuable tools in research because they can be used to study transport and distribution without being consumed by metabolic pathways. 3-O-methyl-D-glucose (3-OMG) is a well-established example of a metabolically stable glucose analog. nih.gov

Extensive studies have confirmed that 3-OMG is not significantly metabolized in mammalian tissues. mit.edu Research in rats demonstrated that after administration, the vast majority of 3-OMG recovered from plasma, brain, heart, and liver remained in its unmetabolized form. nih.govresearchgate.net Specifically, 97-100% of the compound in the brain and over 99% in plasma was unchanged. researchgate.net While small amounts (1-7%) were converted to acidic products in the brain, heart, and liver, it was not phosphorylated by brain homogenates under conditions that readily converted glucose. nih.govresearchgate.net This high degree of stability is a key reason for its widespread use in transport studies. nih.gov

For this compound, the presence of the carboxymethyl group at the C-3 position, similar to the methyl group in 3-OMG, is expected to confer significant metabolic stability. The C-3 hydroxyl group of glucose is a critical site for recognition by hexokinase, the first enzyme in the glycolytic pathway. Modification at this position generally prevents phosphorylation, thereby blocking entry into glycolysis. Consequently, this compound is predicted to be a non-metabolizable glucose derivative, largely resistant to enzymatic processing within biological systems.

Interactive Table: Metabolic Fate of 3-O-methyl-D-glucose in Rat Tissues

| Tissue | Unmetabolized 3-OMG Recovered |

| Brain | 97-100% |

| Plasma | >99% |

| Heart | >90% |

| Liver | >90% |

Data from in vivo studies in rats 60 minutes after administration. researchgate.net

Influence on Enzymatic Pathways and Activities

While this compound itself is not a direct substrate for enzymes like carboxymethyl cellulase (B1617823) (CMCase), its structural component, the carboxymethyl group attached to a glucose backbone, is relevant to the study of cellulase activity. Carboxymethyl cellulose (B213188) (CMC), a polymer of glucose with carboxymethyl substitutions, is commonly used as a substrate to assay for endoglucanase (CMCase) activity. nih.govals-journal.com

CMCase enzymes hydrolyze the β-1,4-glycosidic bonds within the CMC polymer, leading to the formation of shorter polysaccharide chains and eventually glucose. als-journal.com The formation and activity of these enzymes can be induced by various substrates. Studies on fungi like Aspergillus terreus have shown that CMC can act as an inducer for CMCase formation. nih.gov Similarly, research on Trichoderma asperellum and Clostridium acetobutylicum has demonstrated the production of CMCase when cultured in media containing CMC. als-journal.comasm.org Interestingly, in some microorganisms, CMCase production is not repressed by the presence of glucose. asm.org

Therefore, while the monomer this compound would not be broken down by CMCase, its polymeric form (CMC) is a key molecule in the study and induction of this enzymatic pathway. This highlights the influence of the carboxymethyl-glucose structure on specific enzymatic activities related to cellulose degradation.

Interactions with Biomacromolecules and Biological Systems

The chemical structure of this compound dictates its potential interactions with larger biological molecules and systems. The presence of both a glucose core and a carboxylic acid group allows for a range of non-covalent and, under certain conditions, covalent interactions.

The glucose moiety can participate in hydrogen bonding and hydrophobic interactions, similar to glucose itself. However, the negatively charged carboxymethyl group at physiological pH introduces a significant electrostatic component. This charge can mediate interactions with positively charged residues, such as lysine (B10760008) and arginine, on the surface of proteins.

In the context of food science and biochemistry, the covalent attachment of glucose to proteins, known as the Maillard reaction or glycation, is a well-studied phenomenon. This process can lead to the formation of advanced glycation end products (AGEs), including Nε-Carboxymethyl-lysine (CML), where a carboxymethyl group becomes attached to the amino group of a lysine residue. mdpi.comresearchgate.net Studies on fish myofibrillar proteins heated with glucose have shown the formation of CML, which can affect the protein's structure and lead to aggregation. mdpi.comresearchgate.net While this involves the formation of a carboxymethyl adduct on a protein rather than the direct interaction of this compound, it demonstrates the biological relevance of carboxymethyl-lysine structures in protein interactions.

Furthermore, the principles of interaction can be seen in systems using carboxymethylated polymers. For example, carboxymethyl chitosan (B1678972) and carboxymethyl cellulose are used in hydrogel formulations for biomedical applications, where their interactions with other polymers, ions, and encapsulated drugs are critical for the material's properties. acs.orgmdpi.com These interactions are often mediated by the charged carboxymethyl groups.

Metal Ion Chelation and Its Role in Modulating Biological Activity

While direct studies on the metal ion chelation properties of this compound are not extensively available in the reviewed literature, the molecule's structure, featuring both carboxyl and hydroxyl groups, suggests a potential for coordinating with metal ions. The principles of coordination chemistry indicate that molecules with multiple functional groups capable of donating electron pairs, such as this compound, can act as chelating agents. libretexts.orgwikipedia.org The stability of such metal complexes is influenced by factors including the nature of the metal ion, the ligand, and the formation of chelate rings. wikipedia.org

Chelation is a critical mechanism in biological systems, often modulating the activity of metal ions involved in oxidative stress and enzymatic reactions. nih.gov For instance, the formation of advanced glycation end products (AGEs), a key factor in diabetic complications, is often catalyzed by metal-catalyzed oxidation reactions. nih.gov Chelators can inhibit these reactions, thereby reducing the formation of AGEs. nih.gov Research on various AGE inhibitors has revealed that their chelating activity is a fundamental aspect of their mechanism of action, contributing to their protective effects against the development of diabetic complications. nih.gov

The carboxymethyl group, in particular, is known to be involved in the chelation of metal ions. Studies on other carboxymethylated molecules can provide insights into the potential role of this compound in modulating biological activity through metal ion chelation. For example, iron chelators are used clinically to manage iron overload and its associated toxicities. nih.gov Effective chelation therapy has been shown to improve glucose metabolism in patients with beta-thalassaemia major, a condition characterized by iron overload. nih.gov This suggests that by sequestering excess metal ions, chelating agents can mitigate their detrimental effects on biological processes.

The potential for this compound to act as a chelating agent could therefore have significant biological implications. By binding to metal ions such as iron, copper, or zinc, it could influence a variety of physiological and pathological processes. For example, it might reduce metal-catalyzed oxidative stress, thereby protecting cells and tissues from damage. This could be particularly relevant in conditions like diabetes, where both oxidative stress and AGE formation are elevated. However, without specific studies on the stability constants and coordination chemistry of this compound with various metal ions, its precise role as a chelator in biological systems remains a subject for future investigation.

Table 1: Factors Influencing Metal Complex Stability

| Factor | Description | Reference |

|---|---|---|

| Nature of Metal Ion | Includes charge, size, and electron configuration of the metal ion. | wikipedia.org |

| Nature of Ligand | Involves the number and type of donor atoms and the structure of the ligand. | wikipedia.org |

| Chelate Effect | Enhanced stability of complexes with multidentate ligands (chelates) compared to those with monodentate ligands. | wikipedia.org |

| Macrocyclic Effect | Increased stability of complexes with macrocyclic ligands. | wikipedia.org |

Implications for Advanced Glycation End Product (AGE) Formation Pathways (Contextualizing the formation of carboxymethylated species from glucose in biological systems, e.g., Nε-(Carboxymethyl)lysine)

The formation of carboxymethylated species from glucose is a critical aspect of the Maillard reaction in biological systems, leading to the generation of Advanced Glycation End Products (AGEs). A prominent and well-studied AGE is Nε-(Carboxymethyl)lysine (CML), which is formed through the non-enzymatic reaction of glucose with the amino groups of proteins. The process, known as glycation, is accelerated in hyperglycemic conditions and is a key contributor to the pathogenesis of diabetic complications.

The pathway to CML formation involves the initial reaction of a reducing sugar, such as glucose, with a free amino group on a protein, typically the ε-amino group of lysine, to form a Schiff base. This intermediate undergoes rearrangement to form a more stable Amadori product. Subsequent oxidative cleavage of the Amadori product or its downstream intermediates results in the formation of reactive dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal. These reactive species can then react with proteins to form various AGEs, including CML.

The accumulation of CML and other AGEs contributes to the pathology of these diseases through several mechanisms. AGEs can cross-link proteins, leading to altered tissue structure and function. For example, the cross-linking of collagen in blood vessel walls contributes to vascular stiffness and atherosclerosis. Furthermore, AGEs can interact with specific receptors on cell surfaces, such as the Receptor for Advanced Glycation End Products (RAGE), triggering cellular signaling pathways that lead to oxidative stress, inflammation, and apoptosis.

Table 2: Key Intermediates in the Formation of Nε-(Carboxymethyl)lysine (CML) from Glucose

| Intermediate | Description |

|---|---|

| Schiff Base | Formed from the initial reaction of glucose with a protein amino group. |

| Amadori Product | A more stable product resulting from the rearrangement of the Schiff base. |

| Reactive Dicarbonyls (e.g., Glyoxal) | Formed from the oxidative degradation of the Amadori product; highly reactive precursors to AGEs. |

Cellular Responses and Signaling Pathways (Lessons from studies on related carboxymethylated polymers affecting osteocyte function and inflammatory responses)

While direct studies on the cellular effects of this compound are limited, research on related carboxymethylated polymers, such as carboxymethyl cellulose (CMC) and carboxymethyl chitosan, provides valuable insights into the potential cellular responses and signaling pathways that could be modulated by such compounds. These studies often focus on areas like osteocyte function and inflammatory responses.

In the context of bone metabolism, studies have investigated the impact of carboxymethylated compounds on osteocytes, the most abundant cells in bone. For instance, research on carboxymethylated derivatives of cellulose has explored their potential for promoting osteogenic activity. New phosphorylated derivatives of carboxymethylcellulose have been shown to significantly increase osteocalcin (B1147995) production by osteoblast-like cells, suggesting a positive influence on bone formation.

Regarding inflammatory responses, carboxymethylated polymers have been observed to modulate the activity of immune cells. For example, carboxymethyl chitosan has been found to decrease the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, while increasing the expression of the anti-inflammatory cytokine IL-10. This suggests that carboxymethylated compounds may have anti-inflammatory properties by shifting the balance of cytokine production. Furthermore, some carboxymethylated hydrogels have been shown to reduce the infiltration of inflammatory cells, like neutrophils, into wound sites, thereby lowering the inflammatory response.

The cellular responses to these carboxymethylated polymers are likely mediated by interactions with cell surface receptors and the subsequent activation of intracellular signaling pathways. For instance, the anti-inflammatory effects of carboxymethyl chitosan may involve the modulation of signaling pathways that regulate cytokine gene expression, such as the NF-κB pathway. Similarly, the effects on osteocyte function could be mediated by signaling pathways involved in bone remodeling, such as the Wnt/β-catenin pathway.

It is important to note that the cellular responses to carboxymethylated polymers can be complex and may depend on various factors, including the specific type of polymer, its degree of substitution, and the cellular context. Therefore, while these studies on related compounds provide a useful framework, further research is needed to elucidate the specific cellular responses and signaling pathways affected by this compound.

Table 3: Summary of Cellular Responses to Related Carboxymethylated Polymers

| Polymer | Cell Type/System | Observed Effect | Potential Signaling Pathway |

|---|---|---|---|

| Phosphorylated Carboxymethylcellulose | Osteoblast-like cells | Increased osteocalcin production | Pathways involved in osteogenesis |

| Carboxymethyl Chitosan | Immune cells | Decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), Increased anti-inflammatory cytokine (IL-10) | NF-κB pathway |

| Carboxymethylated Hydrogels | Wound healing models | Reduced infiltration of neutrophils | Inflammatory signaling pathways |

Biomedical and Biotechnological Research Applications of 3 O Carboxymethyl D Glucose and Its Derivatives

Role in Drug Delivery Systems and Advanced Biomaterials

The unique properties of carboxymethylated glucose derivatives make them promising candidates for the development of novel drug delivery systems and advanced biomaterials. The presence of both hydroxyl and carboxylic acid functional groups allows for a range of chemical modifications and interactions.

The introduction of the polar carboxymethyl group can enhance the aqueous solubility of molecules. While specific studies on 3-O-Carboxymethyl-D-glucose derivatives for drug solubility enhancement are not widely reported, the principle is well-established with other carboxymethylated polymers like Carboxymethyl Cellulose (B213188) (CMC). Natural sugars and their derivatives are increasingly being explored as carriers to improve the solubility and dissolution rate of poorly water-soluble drugs. For instance, 3,6-Di-O-Carboxymethyl-D-glucose has been identified as a promising carrier for targeted drug delivery. The ability of these modified sugars to form complexes or dispersions with hydrophobic drugs can lead to improved bioavailability.

Table 1: Examples of Natural Polymers Used for Solubility Enhancement

| Polymer/Carrier | Drug(s) Investigated | Method of Formulation | Outcome on Solubility/Dissolution |

|---|---|---|---|

| Carboxymethyl Chitosan (B1678972) | Curcumin | Nanoparticle Formulation | Enhanced solubility and sustained release |

| Alginate | Various | Micro- and Nanoparticles | Improved encapsulation and controlled release |

This table presents data on related carboxymethylated polymers to illustrate the potential applications of this compound derivatives, for which direct data is not yet available.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly suitable for biomedical applications such as drug delivery and tissue engineering. Carboxymethylated glucose derivatives are attractive for creating biodegradable hydrogels. The carboxylic acid groups can be used to form crosslinks with other polymers containing hydroxyl or amine groups, often through ester or amide linkages. These linkages can be designed to be biodegradable, breaking down over time in the body to release an encapsulated drug or to allow for tissue ingrowth.

Research on the carboxymethyl derivative of α-1,3-glucan has demonstrated the successful preparation of novel biodegradable hydrogels. These hydrogels were synthesized by crosslinking the carboxymethyl glucan with an appropriate crosslinking agent. The resulting materials were highly swellable, pH-sensitive, and showed good biodegradability. Such properties are highly desirable for applications in controlled drug release, where changes in the physiological environment can trigger drug delivery.

Table 2: Properties of a Biodegradable Hydrogel from a Carboxymethylated Glucan

| Property | Observation | Implication for Biomedical Application |

|---|---|---|

| Swelling Ratio | High and pH-sensitive | Potential for controlled, environmentally responsive drug release. |

| Biodegradability | Degraded in soil extract solution | Suggests potential for in vivo degradation, minimizing long-term implant risks. |

This table is based on research on a carboxymethyl derivative of α-1,3-glucan and serves as an illustrative example of the potential of hydrogels derived from carboxymethylated glucose derivatives.

Contributions to Tissue Engineering and Wound Healing Formulations through Biomaterial Design

The chemical modification of natural polysaccharides is a cornerstone of modern biomaterial design for tissue engineering and wound healing. nih.govmdpi.com Introducing a carboxymethyl group to glucose units within a polysaccharide chain, a modification analogous to this compound, significantly alters the material's physicochemical properties to benefit tissue regeneration. nih.gov Polysaccharides like cellulose and chitosan are frequently carboxymethylated to improve their utility in biomedical applications. acs.orgnih.gov

Carboxymethyl cellulose (CMC), a well-studied derivative, demonstrates excellent water absorption and swelling capabilities, which are crucial for maintaining a moist environment at a wound site to facilitate healing. acs.orgmdpi.com This property also helps in absorbing excess wound exudate. mdpi.com CMC-based films and hydrogels are physiologically non-toxic and biocompatible with skin and other tissues. acs.org Research has shown that biomaterials incorporating CMC can support the proliferation of fibroblast cells and promote re-epithelialization through the formation of granulation tissue and the synthesis of collagen. acs.org In animal models, including those for diabetic wounds, CMC-based dressings have been shown to accelerate the healing process. acs.orgresearchgate.net

Similarly, carboxymethyl chitosan (CMCS) overcomes the poor solubility of native chitosan at physiological pH, expanding its processing capabilities for medical use. nih.gov CMCS hydrogels retain the beneficial properties of chitosan, such as being biocompatible, biodegradable, and antibacterial, while supporting the formation of new collagen and enhancing epidermal regeneration in wound models. nih.gov

The design of these biomaterials leverages the carboxymethyl groups to create crosslinked hydrogel networks, often through irradiation or chemical crosslinkers. nih.govmdpi.com This process allows for the fabrication of three-dimensional scaffolds that provide structural support for cell growth and tissue formation. mdpi.comrsc.org The properties of these materials can be finely tuned by blending them with other polymers, such as poly(ethylene glycol) (PEG), to optimize characteristics like tensile strength and swelling ratio for specific applications. acs.org

Table 1: Properties of Carboxymethylated Polysaccharides in Biomaterial Design

| Polysaccharide | Modification | Key Properties for Tissue Engineering | Application Examples |

|---|---|---|---|

| Cellulose | Carboxymethylation (to form CMC) | High water absorption, pH-responsive swelling, biocompatibility, promotes fibroblast proliferation. acs.orgresearchgate.net | Wound dressings, films for full-thickness wound healing, hydrogels for diabetic ulcers. acs.orgmdpi.comresearchgate.net |

| Chitosan | Carboxymethylation (to form CMCS) | Improved solubility at physiological pH, biocompatibility, biodegradability, antibacterial properties. nih.gov | Hydrogel wound dressings, scaffolds for tissue regeneration, hemostatic agent. nih.gov |

Development as Research Probes and Imaging Agents

The study of glucose transport across cell membranes is fundamental to understanding metabolism in both healthy and diseased states. While direct research on this compound for this purpose is limited, its structural analog, 3-O-methyl-D-glucose (3OMG), is a widely established and critical tool for quantitatively measuring glucose transport. nih.govmpbio.com

The utility of 3OMG as a probe lies in its specific interaction with glucose transporter (GLUT) proteins. nih.gov It is recognized and transported into the cell by the same mechanisms as D-glucose but is not phosphorylated by hexokinase, the first step in glycolysis. revvity.com This critical difference means 3OMG is not metabolized and trapped within the cell in the same way as glucose or other analogs like 2-deoxy-D-glucose. nih.govrevvity.com Instead, it equilibrates across the cell membrane, allowing for the specific and independent estimation of transport parameters. nih.govrevvity.com

Quantitative assays using 3OMG are performed in several ways:

Radiolabeling: 14C-labeled or 3H-labeled 3OMG is introduced to cells or tissues. nih.govrevvity.com The rate of accumulation of radioactivity inside the cells is measured over a short period, providing a direct measure of the transport rate. nih.gov This method is highly sensitive and has been instrumental in diagnosing conditions like Glucose Transporter Type 1 Deficiency Syndrome (GTPS) by measuring 3OMG uptake in erythrocytes. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC/MS): A stable isotope-based method allows for the precise measurement of 3OMG in plasma samples. nih.gov This technique can be used in clinical studies to assess glucose flux across cell membranes in vivo and can be performed simultaneously with the measurement of other glucose isotopes. nih.govsurrey.ac.uk

These assays provide invaluable data on the kinetics of glucose transport, helping to elucidate the mechanisms of metabolic diseases and evaluate the efficacy of potential therapeutic interventions. nih.gov

| 3-O-methyl-D-glucose (3OMG) | Transported but not phosphorylated or metabolized. nih.govrevvity.com | Equilibrates across the membrane, allowing for specific measurement of transport kinetics. nih.govrevvity.com | Quantifying glucose flux, diagnosing transporter defects (e.g., GTPS). nih.govnih.gov |

There is a growing impetus in medical imaging to develop non-metallic, biodegradable contrast agents to avoid the potential long-term side effects associated with traditional gadolinium-based agents. nih.govoaklandmri.comneurosciencenews.com Glucose and its analogs have emerged as promising candidates for this purpose through a technique called Chemical Exchange Saturation Transfer (CEST)-MRI. nih.govnih.gov

CEST-MRI exploits the exchange of protons between a contrast agent and the surrounding water molecules in the body. nih.gov For sugars like glucose, the protons on their hydroxyl (-OH) groups can be selectively saturated using radiofrequency pulses. This saturation is then transferred to the abundant water protons, causing a detectable decrease in the MRI water signal. cityu.edu.hk Because many tumors exhibit increased glucose uptake and metabolism, this technique, known as glucoCEST, can be used to visualize cancerous tissues. oaklandmri.comcityu.edu.hk

Comparative studies have highlighted the utility of the non-metabolizable analog 3-O-methyl-D-glucose (3OMG) as a CEST contrast agent. researchgate.netnih.gov Research in animal models of breast and brain cancer has demonstrated key differences between D-glucose and 3OMG for imaging purposes:

Signal Persistence: The CEST contrast from D-glucose diminishes relatively quickly (e.g., after 20 minutes) as it is metabolized by the cells. nih.gov In contrast, because 3OMG is not metabolized, its signal persists for a much longer duration (over an hour), providing a wider window for imaging. nih.govresearchgate.net

Contrast Enhancement: In some tumor models, 3OMG has been shown to produce a CEST contrast enhancement that is approximately twice as high as that of D-glucose. researchgate.net The signal intensity correlates with the administered dose and allows for clear delineation of tumor regions from healthy tissue. researchgate.netnih.gov

Table 3: Comparative Findings of Glucose Analogs in CEST-MRI Tumor Imaging

| Agent | Metabolic Fate | Signal Duration in Tumor | Relative CEST Contrast | Key Finding |

|---|---|---|---|---|

| D-Glucose | Metabolized | Diminishes after ~20 minutes. nih.gov | Lower enhancement. researchgate.net | Allows imaging of glucose uptake and metabolism. cityu.edu.hk |

| 3-O-methyl-D-glucose (3OMG) | Not Metabolized | Persists for >60 minutes. nih.govresearchgate.net | Higher enhancement (~2x that of D-glucose in some models). researchgate.net | Provides a longer imaging window due to metabolic stability. nih.govscilit.com |

Mechanistic Insights and Structure Activity Relationship Studies

Elucidation of Molecular Mechanisms of Action

The primary molecular feature of 3-O-Carboxymethyl-D-glucose that governs its mechanism of action is its polyelectrolyte nature. The presence of the carboxylate group (-COO⁻) at physiological pH confers a negative charge, enabling the molecule to engage in electrostatic interactions that are not possible for the parent glucose molecule.

This anionic character is key to its interaction with biological membranes. Cell membranes are complex structures with diverse electrostatic surface potentials, arising from the mosaic of phospholipids (B1166683), glycolipids, and embedded proteins. The negatively charged carboxyl group of this compound can interact with positively charged domains on the cell surface, such as the choline (B1196258) head groups of phospholipids or amine groups on protein side chains. This can lead to localized changes in membrane potential or influence the function of membrane-bound proteins, including receptors and ion channels.

Furthermore, the ability to form hydrogen bonds through both its hydroxyl groups and the carboxyl group, combined with its ionic character, allows for complex and multifaceted interactions with cellular surfaces, potentially influencing cell adhesion, signaling pathways, and the uptake of other molecules.

Regioselective Effects of Carboxymethylation on Biological Activity

The position of the carboxymethyl group on the glucose ring is a critical determinant of biological activity. This principle, known as regioselectivity, is well-documented in studies of carboxymethylated polysaccharides like cellulose (B213188) and starch. The hydroxyl groups on a glucose unit (typically at the C-2, C-3, and C-6 positions) exhibit different reactivity levels to carboxymethylation, leading to specific substitution patterns that profoundly impact the polymer's properties.

General Principles from Polysaccharide Studies:

Steric Hindrance: The accessibility of each hydroxyl group to the carboxymethylating agent is different, influencing which position is more likely to be substituted.

Impact on Chain Conformation: Substitution at different positions alters the intramolecular and intermolecular hydrogen bonding network. This, in turn, affects the solubility, viscosity, and three-dimensional structure of the molecule or polymer.

In the case of this compound, the substitution is fixed at the C-3 position. This specificity is significant because it creates a defined molecular structure with a predictable charge orientation. Compared to a random mixture of 2-O, 3-O, and 6-O isomers, the pure 3-O-substituted compound will have a uniform interaction profile with biological targets. For example, studies on polysaccharide derivatives have shown that a uniform distribution of substituents often leads to more consistent and predictable properties, such as solubility and biological activity. Therefore, the regioselective placement of the carboxymethyl group on the C-3 carbon is fundamental to the specific biological activities attributed to this compound.

Comprehensive Structure-Function Correlations in Glucose-Derived Carboxymethyl Compounds

The chemical modification of glucose by carboxymethylation serves as a clear example of a structure-function relationship. The addition of the carboxymethyl group introduces new functionalities that can significantly enhance or alter the biological profile of the parent sugar.

The primary structural change is the introduction of an acidic functional group. This modification has several functional consequences:

Increased Polarity and Solubility: The carboxymethyl group enhances the water solubility of the molecule compared to less polar derivatives.

Anionic Character: As discussed, it confers a negative charge, enabling ionic interactions.

Chelating Ability: The carboxyl group can chelate metal ions, which can be a mechanism for antioxidant activity by sequestering pro-oxidant metal ions.

Studies on various carboxymethylated polysaccharides have consistently shown that this modification can lead to the emergence or enhancement of a wide range of biological activities. These findings provide a framework for understanding the potential functions of this compound.

Below is an interactive data table summarizing the observed effects of carboxymethylation on the biological activities of polysaccharides, which illustrates the structure-function relationship.

| Biological Activity | Effect of Carboxymethylation | Structural Rationale |

| Antioxidant Activity | Enhancement | Introduction of carboxyl groups that can act as hydrogen donors and metal chelators. |

| Antitumor Activity | Enhancement | Altered molecular conformation and charge leading to improved interaction with cancer cell surface receptors or immune cells. |

| Anti-inflammatory Activity | Enhancement | The negative charge may interfere with inflammatory pathways or cell adhesion molecules. |

| Antimicrobial Activity | Enhancement | The charged group can disrupt microbial cell membranes or bind to essential surface proteins. |

These correlations, derived from studies on larger polymers, highlight the functional importance of the carboxymethyl group. For a small molecule like this compound, these effects would be contingent on its specific ability to reach and interact with biological targets, a process governed by its defined three-dimensional structure and the precise location of the carboxyl group at the C-3 position.

Concluding Remarks and Future Research Perspectives

Current Challenges and Identified Knowledge Gaps in 3-O-Carboxymethyl-D-glucose Research

A primary challenge in the study of this compound is the limited volume of research focused specifically on this monosaccharide derivative. Much of the existing literature centers on carboxymethylated polysaccharides, such as carboxymethyl cellulose (B213188) (CMC) and carboxymethyl starch (CMS). researchgate.netmdpi.com While this body of work provides a foundational understanding of carboxymethylation, it also highlights significant knowledge gaps when applied to a discrete molecule like this compound.

Key Challenges and Knowledge Gaps:

Selective Synthesis and Characterization: Achieving regioselective carboxymethylation at the C-3 position of glucose without affecting other hydroxyl groups presents a significant synthetic challenge. ntnu.no While methods for functionalizing glucose exist, detailed and optimized protocols specifically for this compound are not widely reported. Furthermore, comprehensive characterization of its physicochemical properties remains to be thoroughly documented.

Biological Activity and Mechanisms of Action: There is a notable lack of studies investigating the specific biological activities of this compound. Its interactions with cellular systems, metabolic fate, and potential therapeutic effects are largely unknown. The metabolic stability of related compounds like 3-O-methyl-D-glucose has been studied, suggesting that modifications at the 3-position can prevent phosphorylation by hexokinase, but similar dedicated studies for the carboxymethyl derivative are needed. nih.govnih.gov

Structure-Function Relationships: A significant knowledge gap exists in understanding how the introduction of a carboxymethyl group at the 3-position of glucose influences its biological and chemical functions. For carboxymethylated polysaccharides, the degree of substitution is a critical parameter influencing their properties. researchgate.net For this compound, a deeper understanding of how this specific modification alters its conformation and reactivity is necessary.

| Identified Knowledge Gap | Implication for Research |

| Lack of dedicated synthesis protocols | Need for development of efficient and selective synthetic routes. |

| Undefined biological activity | Opportunity to explore novel therapeutic applications. |

| Unknown metabolic fate | Crucial for assessing biocompatibility and potential in vivo applications. |

| Limited physicochemical data | Hinders the rational design of applications in materials science and drug delivery. |

Promising Avenues for Further Exploration of Synthetic and Biological Applications

Despite the current knowledge gaps, the unique chemical structure of this compound suggests several promising avenues for future research, particularly in the realms of synthetic chemistry and biological applications.

Potential Synthetic Applications:

Building Block for Novel Polymers: this compound could serve as a functionalized monomer for the synthesis of novel biocompatible and biodegradable polymers. The carboxylic acid group provides a reactive handle for polymerization or for grafting onto other materials, creating materials with tailored properties for applications in drug delivery and tissue engineering. mdpi.com

Development of Hydrogels: The principles of using carboxymethylated polysaccharides to form hydrogels can be applied to this simpler molecule. mdpi.com Hydrogels based on this compound could offer unique swelling and mechanical properties, potentially for use in biomedical applications such as wound dressings or as matrices for controlled-release systems. mdpi.com

Potential Biological Applications:

Targeted Drug Delivery: Carboxymethylated polysaccharides have been explored as carriers for targeted drug delivery. The carboxymethyl group can be used to conjugate drugs or targeting moieties, and the glucose backbone may facilitate cellular uptake via glucose transporters.

Enzyme Inhibition Studies: Given that modifications at the 3-position of glucose can affect its interaction with enzymes like hexokinase, this compound could be investigated as a potential inhibitor for specific enzymes involved in carbohydrate metabolism. nih.govnih.gov This could have implications for the development of new therapeutic agents, for instance, in the context of diabetes research where modulating glucose metabolism is key.

| Promising Research Avenue | Potential Impact |

| Use as a functionalized monomer | Creation of new biomaterials with tunable properties. |

| Development of novel hydrogels | Advancements in wound healing and controlled drug release technologies. |

| Exploration in targeted drug delivery | Enhanced efficacy and reduced side effects of therapeutic agents. |

| Investigation as an enzyme inhibitor | Discovery of new therapeutic targets and drug candidates. |

Translational Research Opportunities for this compound in Diverse Fields

The potential applications of this compound extend into several fields, offering opportunities for translational research that could bridge fundamental chemistry with practical applications.

Biomaterials Science: The development of materials derived from this compound could lead to a new class of biomaterials with enhanced biocompatibility and specific functionalities. nih.gov For example, its incorporation into bioprinting inks could improve the printability and bioactivity of the resulting constructs. mdpi.com

Pharmaceutical Sciences: As a component of drug delivery systems, this compound could improve the solubility and bioavailability of poorly water-soluble drugs. nih.gov Its potential for glucose-responsive drug delivery systems also warrants investigation, where the glucose moiety could trigger drug release in response to specific physiological conditions. mdpi.com

Environmental Science: Carboxymethylated polysaccharides have been investigated for their ability to sequester heavy metals from aqueous environments. nih.gov The potential of this compound as a biosorbent for environmental remediation is an area ripe for exploration.

The journey from fundamental research to clinical or industrial application is long, but the unique characteristics of this compound suggest that it is a journey worth undertaking. Addressing the current challenges and exploring the promising avenues outlined above will be crucial in unlocking the full potential of this intriguing glucose derivative.

Q & A

Q. Table 1: Key Characterization Techniques

Research Gaps and Future Directions

Q. What advanced techniques can elucidate the role of this compound in modulating carbohydrate-protein interactions?

- Methodological Proposal :

- Surface plasmon resonance (SPR) : Quantify binding affinity to lectins (e.g., concanavalin A) .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess entropy-driven binding .

- Data Challenge : Conflicting reports on anti-inflammatory activity (IC 10–100 μM) require in vivo validation using knock-out models (e.g., GLUT1-deficient cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.